(1-(Pyridin-4-yl)azetidin-3-yl)methanol

Beschreibung

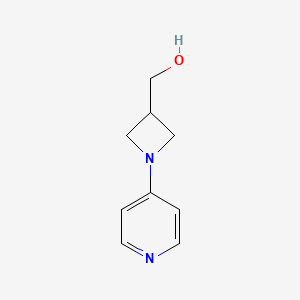

(1-(Pyridin-4-yl)azetidin-3-yl)methanol is a heterocyclic compound featuring a four-membered azetidine ring substituted at the 1-position with a pyridin-4-yl group and a hydroxymethyl (-CH2OH) group at the 3-position. The azetidine core introduces significant ring strain, which can influence its reactivity and conformational flexibility.

Eigenschaften

CAS-Nummer |

1486201-71-1 |

|---|---|

Molekularformel |

C9H12N2O |

Molekulargewicht |

164.2 g/mol |

IUPAC-Name |

(1-pyridin-4-ylazetidin-3-yl)methanol |

InChI |

InChI=1S/C9H12N2O/c12-7-8-5-11(6-8)9-1-3-10-4-2-9/h1-4,8,12H,5-7H2 |

InChI-Schlüssel |

VXBCETHFYNMVSW-UHFFFAOYSA-N |

SMILES |

C1C(CN1C2=CC=NC=C2)CO |

Kanonische SMILES |

C1C(CN1C2=CC=NC=C2)CO |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

The structural analogs of (1-(Pyridin-4-yl)azetidin-3-yl)methanol differ in ring size, substituent placement, and functional groups. Below is a detailed analysis based on available

Key Structural Differences

Ring Size and Strain

- Target Compound : Azetidine (4-membered ring) with inherent ring strain, enhancing reactivity .

- (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol: Pyrrolidine (5-membered ring), lower strain, and greater stability .

Substituent Variations

- Pyridine Derivatives: Target: Pyridin-4-yl group (meta-substitution on azetidine). (2-Aminopyridin-4-yl)-methanol: Amino group at pyridine position 2, methanol at position 4 . (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol: Fluorine at pyridine position 6, enhancing lipophilicity and metabolic stability .

Methanol Group Placement

- Methanol at azetidine-3 (target) vs. pyrrolidine-3 () vs. piperidine-4 ().

Physicochemical Properties

| Compound Name (IUPAC) | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| This compound | C9H12N2O | ~164.21 (calc.) | High ring strain, pyridine π-system |

| (2-Aminopyridin-4-yl)-methanol | C6H8N2O | ~140.15 (calc.) | Amino group enhances solubility |

| (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol | C10H13FN2O | ~208.23 (calc.) | Fluorine improves lipophilicity |

| [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol | C11H17N3O | 207.28 | Amino-pyridine, flexible piperidine backbone |

Vorbereitungsmethoden

Azetidin-3-ylmethanol Core Synthesis via Epoxide Ring Opening and Cyclization

A common approach to synthesize azetidin-3-ylmethanol derivatives involves nucleophilic substitution on epichlorohydrin or epibromohydrin with amino pyridine derivatives, followed by ring closure to form the azetidine ring.

- Starting Materials: Amino pyridine derivatives (e.g., 4-aminopyridine) and epichlorohydrin or epibromohydrin.

- Solvent: An inert solvent such as tetrahydrofuran or ethyl acetate.

- Process: The amino group attacks the epoxide ring of epichlorohydrin, leading to azetidin-3-ylmethanol formation after intramolecular cyclization.

- Purification: The product is often isolated as a hydrobromide salt and purified by crystallization.

This method is described in patent US8207355B2, which outlines the synthesis of azetidinols from amino derivatives and epichlorohydrin in inert solvents, yielding azetidin-3-ylmethanol intermediates with good purity.

Reduction of Azetidin-3-one Precursors

Another route involves the reduction of azetidin-3-one (azetidinone) derivatives to azetidin-3-ylmethanol compounds.

- Key Reagents: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

- Procedure:

- Azetidin-3-one derivatives bearing a pyridin-4-yl substituent at the nitrogen are dissolved in anhydrous solvents such as tetrahydrofuran.

- LiAlH4 is added at low temperatures (e.g., -78°C) and stirred to reduce the ketone to the corresponding alcohol.

- Alternatively, catalytic hydrogenation under hydrogen atmosphere with Pd/C can be used to reduce related intermediates.

- Workup: The reaction is quenched with aqueous sodium hydroxide or acid, followed by extraction and drying to isolate the azetidin-3-ylmethanol product.

- Yields: Reported yields for such reductions are typically high, e.g., 79% to 92%.

This method is exemplified in WO2018008929A1, where azetidin-3-one derivatives were successfully converted to azetidin-3-ylmethanol compounds using LiAlH4 reduction or catalytic hydrogenation.

Cyclization via Reductive Amination and Subsequent Functionalization

Azetidine rings can also be formed by reductive cyclization of imine intermediates derived from amino pyridine and aldehyde precursors.

- Synthesis of Imines: Condensation of 4-aminopyridine with aldehydes forms imines.

- Reductive Cyclization: Sodium borohydride or other mild reducing agents are used to cyclize the imine to azetidine derivatives.

- Functional Group Introduction: Hydroxymethyl groups can be introduced either by using aldehydes bearing hydroxymethyl substituents or by post-cyclization modifications.

Salgado et al. reported moderate to high yields of 1,2,3-substituted azetidines via reductive cyclization of imines using sodium borohydride in refluxing methanol, a method adaptable to pyridinyl azetidines.

Synthesis via Substituted Azetidinones and Subsequent Modifications

Complex azetidine derivatives containing pyridin-4-yl groups and hydroxymethyl substituents can be synthesized through multi-step routes involving azetidinone intermediates.

- Step 1: Preparation of azetidinone derivatives by acylation of amino pyridine derivatives with chloroacetyl chloride in the presence of triethylamine.

- Step 2: Cyclization and functionalization to introduce substituents such as hydroxymethyl groups.

- Step 3: Purification by recrystallization or column chromatography.

For example, a study reported the synthesis of 4-(3-hydroxyazetidin-1-yl)methanone derivatives bearing pyridin-4-yl substituents via condensation reactions and cyclization, followed by purification using chromatographic techniques.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

- Solvent Choice: Use of inert solvents (e.g., tetrahydrofuran, ethyl acetate) is crucial for maintaining reaction specificity and yield.

- Temperature Control: Low temperatures during reduction (e.g., -78°C for LiAlH4) improve selectivity and prevent side reactions.

- Purification: Crystallization of hydrobromide salts and chromatographic purification are effective for obtaining high-purity products.

- Reaction Monitoring: Thin-layer chromatography (TLC) is routinely used to monitor reaction progress.

- Functional Group Compatibility: The methods are compatible with various substituents on the pyridine ring, enabling structural diversity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.